Terrestribisamide: A Comprehensive Technical Dossier
Terrestribisamide: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terrestribisamide, a naturally occurring bisamide alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides an in-depth technical overview of Terrestribisamide, focusing on its chemical structure, biological effects, and the underlying molecular mechanisms. It is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery. This guide presents a compilation of the current knowledge, including quantitative data on its bioactivity, detailed experimental protocols for its assessment, and a visual representation of its apoptotic signaling pathway.
Chemical Identity and Structure
Terrestribisamide, also known as (E)-N,N′-Diferuloylputrescine or Bis-ferulamidobutane, is a cinnamic acid-derived bisamide.[1][2] Its chemical structure is characterized by a putrescine core symmetrically substituted with two feruloyl groups.
IUPAC Name: (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide[2]
Molecular Formula: C₂₄H₂₈N₂O₆[2]
Molecular Weight: 440.5 g/mol [2]
CAS Number: 42369-86-8[2]
The molecule's structure, with its phenolic hydroxyl groups and amide linkages, is crucial to its biological activities, including its antioxidant and cytotoxic properties.
Physicochemical and Biological Properties
Terrestribisamide has been isolated from various plant sources, including the dried fruits of Tribulus terrestris and the flowers of Peltophorum pterocarpum.[1] It exhibits a range of biological effects, which are summarized below.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data reported for the biological activities of Terrestribisamide.
Table 1: Cytotoxic Activity of Terrestribisamide
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| COLO320 (colorectal adenocarcinoma) | MTT | IC₅₀ | - | 50 µg/mL | [3] |
| COLO320 (colorectal adenocarcinoma) | MTT | % Activity | 200 µg/mL | 83.22% | [3] |
| U937 (human leukemia) | Not specified | Cytotoxicity | Dose-dependent | Strongest among tested HCADs* | [1] |
*HCADs: Hydroxycinnamic acid derivatives, including p-coumaric acid, ferulic acid, and dicoumaroylputrescine.
Table 2: Antioxidant Activity of Terrestribisamide
| Assay | Result | Concentration | Reference |
| DPPH Radical Scavenging | Potent | 1 mg/mL | [3] |
| CUPRAC | Active | Not specified | [3] |
| FRAP | Active | Not specified | [3] |
Table 3: Antimicrobial Activity of Terrestribisamide
| Activity | Result | Reference |
| Antibacterial | Moderate | [3] |
| Antifungal | Moderate | [3] |
Experimental Protocols
This section provides a detailed methodology for a key experiment used to characterize the biological activity of Terrestribisamide.
Cytotoxicity Assessment using the MTT Assay
This protocol is based on the methodology reported for assessing the cytotoxic effects of Terrestribisamide on the COLO320 colorectal adenocarcinoma cell line.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Terrestribisamide.
Materials:
-
Terrestribisamide
-
COLO320 human colorectal adenocarcinoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain COLO320 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of Terrestribisamide in DMSO. Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of Terrestribisamide. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Molecular Mechanism of Action and Signaling Pathways
The cytotoxic activity of Terrestribisamide, particularly in cancer cells, is attributed to its ability to induce apoptosis. Studies in human leukemia U937 cells have provided initial insights into the molecular signaling pathway involved.[1]
Apoptotic Signaling Pathway in U937 Leukemia Cells
Terrestribisamide treatment in U937 cells triggers the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-3, a key executioner caspase. Concurrently, Terrestribisamide downregulates the expression of several anti-apoptotic proteins, including X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 2 (cIAP2), B-cell lymphoma 2 (Bcl-2), and myeloid cell leukemia 1 (Mcl-1).[1] The collective effect of these molecular events is the induction of apoptosis, leading to characteristic morphological changes such as chromatin condensation and the formation of apoptotic bodies.[1]
Note: The signaling pathways modulated by Terrestribisamide in other cancer cell types and for its other biological activities (antioxidant, antimicrobial) have not yet been fully elucidated and represent an important area for future research.
Conclusion and Future Directions
Terrestribisamide is a promising natural compound with demonstrated cytotoxic, antioxidant, and antimicrobial activities. Its ability to induce apoptosis in cancer cells through the intrinsic pathway highlights its potential as a lead compound for the development of novel anticancer agents.
Future research should focus on:
-
Elucidation of Signaling Pathways: A more comprehensive understanding of the signaling pathways modulated by Terrestribisamide in a broader range of cancer cell lines is crucial.
-
Synthesis and Analogue Development: The development of an efficient and scalable synthetic route for Terrestribisamide will facilitate further preclinical and clinical investigations. This will also enable the synthesis of analogues with potentially improved potency and selectivity.
-
In Vivo Studies: Evaluation of the efficacy and safety of Terrestribisamide in animal models of cancer and other relevant diseases is a critical next step.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of Terrestribisamide is essential for its development as a therapeutic agent.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of Terrestribisamide. The data and protocols presented herein are intended to facilitate further investigation into this fascinating natural product.
